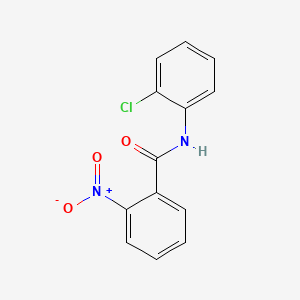

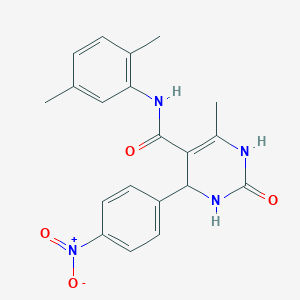

N-(2-chlorophenyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorophenyl)-2-nitrobenzamide, also known as N-(2-chloro-phenyl)-2-nitrobenzamide (CNB), is a chemical compound that has been widely used in scientific research. CNB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. The inhibition of PARP by CNB has been shown to have numerous applications in the fields of cancer research, neurodegenerative diseases, and inflammation.

Applications De Recherche Scientifique

Antibacterial Activity

Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives have been synthesized and characterized, with a focus on their enhanced antibacterial efficacy compared to their ligand counterparts. These complexes demonstrated significant in vitro antibacterial activities, suggesting their potential as antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Materials Science

The o-nitrobenzyl group is extensively used in polymer and materials science due to its photolabile properties. This feature enables the alteration of polymer properties through irradiation, highlighting the group's versatility in creating photodegradable hydrogels, thin film patterning, and more (Zhao, Sterner, Coughlin, & Théato, 2012).

Cancer Research

GW9662, a derivative closely related to N-(2-chlorophenyl)-2-nitrobenzamide, has been studied for its mutagenicity and bioavailability, revealing its potential as a cancer chemopreventive agent. The study emphasizes the importance of further animal toxicological and bioavailability studies to establish GW9662's role as a chemopreventive agent (Kapetanovic, Lyubimov, Kabirova, Kabirov, Rasay, Swezey, Green, & Kopelovich, 2012).

Pharmaceutical Cocrystals

Research on pharmaceutical cocrystals of ethenzamide with coformers like 2-chloro-4-nitrobenzoic acid has demonstrated enhanced solubility and dissolution rates compared to the parent drug. This suggests the potential of cocrystals in improving drug delivery and efficacy (Aitipamula, Wong, Chow, & Tan, 2012).

Antidiabetic Agents

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their antidiabetic activity, specifically against α-glucosidase. The study identified compounds with significant inhibitory potency, indicating their potential as antidiabetic agents (Thakral, Narang, Kumar, & Singh, 2020).

Environmental Remediation

Studies on the ultrasonic degradation of phenol and its derivatives (including nitrophenol and chlorophenol) highlight the potential of ultrasonic techniques in decontaminating water environments from these toxic compounds, suggesting an application in environmental remediation (Kidak & Ince, 2006).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19/h1-8H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMWSGLZOBEIFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001035098 |

Source

|

| Record name | 2'-Chloro-2-nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50622-99-6 |

Source

|

| Record name | 2'-Chloro-2-nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{6-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863203.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2863216.png)

![(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2863217.png)

![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide](/img/structure/B2863218.png)

![4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2863219.png)

![3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2863220.png)

![4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide](/img/structure/B2863223.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2863225.png)